molecular formula C8H12O B3050241 (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one CAS No. 244610-30-8

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one

Cat. No.: B3050241
CAS No.: 244610-30-8
M. Wt: 124.18 g/mol
InChI Key: ZRKSYTSBZMCHBI-FSPLSTOPSA-N
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Description

(1R,5S)-6,6-Dimethylbicyclo[310]hexan-2-one is a bicyclic ketone with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for (1R,5S)-6,6-Dimethylbicyclo[31

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, tert-butyl methyl ether, and water.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It can participate in metabolic pathways, leading to the formation of various metabolites.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of a dimethyl group and the specific stereochemistry make (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one unique.

    Reactivity: Its unique structure influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-6(9)7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSYTSBZMCHBI-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472024
Record name CTK0I7369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244610-30-8
Record name CTK0I7369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 3
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 4
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 5
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one
Reactant of Route 6
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-2-one

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